蒽-2,3-二羧酸

描述

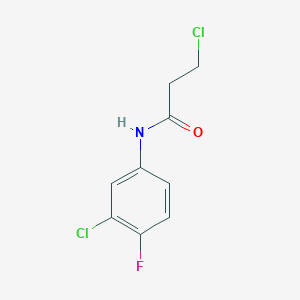

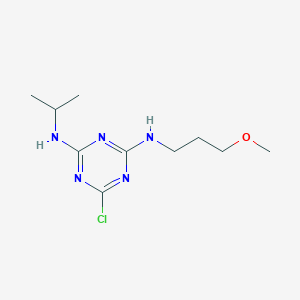

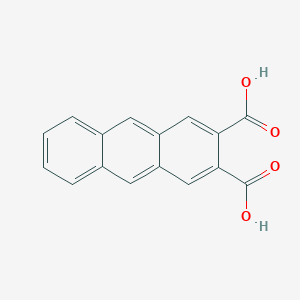

Anthracene-2,3-dicarboxylic acid is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials. It also has interesting magnetic and luminescent properties .

Synthesis Analysis

The synthesis of anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, remains challenging. Some important preparative methods have been reported, especially in the last decade. The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis

Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings. Because of their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties .Chemical Reactions Analysis

Anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, have been used in the construction of supercapacitor electrodes. The conjugated anthracene units in such systems furnished the structural framework via adopting a crystalline nanorod organization via π–π stacking, while the delocalized electrons likely participated in the reversible redox reactions contributing to electrode pseudocapacitance .Physical And Chemical Properties Analysis

Anthracene-2,3-dicarboxylic acid has a molecular weight of 234.257 and a linear formula of C16H10O2 . It has interesting photophysical properties due to its intrinsic luminescent properties .科学研究应用

晶体结构和氢键

- 蒽-二羧酸,如蒽-1,8-二羧酸,因其晶体结构和氢键模式而受到研究。这些化合物在特定的空间群中结晶,并表现出环状二聚体氢键,形成氢键分子的锯齿状链(Fitzgerald & Gerkin, 1996)。

光物理性质

- 各种蒽-二羧酸的光物理性质已得到系统研究。这些研究重点关注这些酸在不同溶剂中的激发态性质,揭示了羧酸官能团对蒽环及其光物理行为的影响(Rowe et al., 2017)。

传感和检测应用

- 蒽-二羧酸已被用于开发灵敏的荧光传感器。例如,蒽-硼酸酯被设计为高灵敏度荧光传感器,用于检测各种溶剂中的微量水(Ooyama et al., 2014)。

光机械材料

- 对蒽羧酸的氟化衍生物(如 9-蒽羧酸)的研究表明了它们在开发光机械材料中的潜力。这些衍生物表现出不同的光机械性质,使其适用于光机械致动器中的应用(Zhu et al., 2014)。

作用机制

安全和危害

Anthracene-2,3-dicarboxylic acid may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, ingestion, and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

Anthracene derivatives, including Anthracene-2,3-dicarboxylic acid, are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . They provide powerful redox-tunable electrode building blocks, expanding the molecular toolbox for organic supercapacitors .

属性

IUPAC Name |

anthracene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVCZAPFYNZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486865 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-28-3 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)

![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)